molecular formula C19H31F3N8O11 B8107685 Gly-Arg-Gly-Asp-Ser TFA

Gly-Arg-Gly-Asp-Ser TFA

Cat. No.: B8107685
M. Wt: 604.5 g/mol
InChI Key: ZLLSDISMWHMSOI-PUBMXKGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Arg-Gly-Asp-Ser trifluoroacetate is a pentapeptide that forms the cell-binding domain of a glycoprotein, osteopontin. This compound binds to integrin receptors αvβ3 and αvβ5 with estimated IC50 values of approximately 5 and 6.5 μM, respectively . It is widely used in scientific research due to its ability to interact with cell surface receptors and influence cellular behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Arg-Gly-Asp-Ser trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

Industrial production of Gly-Arg-Gly-Asp-Ser trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

Gly-Arg-Gly-Asp-Ser trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids. These products can exhibit different biological activities and properties .

Scientific Research Applications

Gly-Arg-Gly-Asp-Ser trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.

    Biology: The peptide is employed in cell adhesion studies, signal transduction research, and investigations of integrin-mediated cellular processes.

    Medicine: Gly-Arg-Gly-Asp-Ser trifluoroacetate is used in the development of therapeutic agents targeting integrin receptors, which play a role in cancer, inflammation, and other diseases.

    Industry: The peptide is utilized in the production of biomaterials, drug delivery systems, and tissue engineering scaffolds

Mechanism of Action

Gly-Arg-Gly-Asp-Ser trifluoroacetate exerts its effects by binding to integrin receptors αvβ3 and αvβ5 on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival. The peptide’s ability to modulate integrin activity makes it a valuable tool for studying cellular processes and developing therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Arg-Gly-Asp-Ser trifluoroacetate is unique due to its high affinity for integrin receptors and its ability to modulate cellular behavior. Its trifluoroacetate form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N8O9.C2HF3O2/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34;3-2(4,5)1(6)7/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21);(H,6,7)/t8-,9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLSDISMWHMSOI-PUBMXKGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31F3N8O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.